molecular formula C14H16N2O2 B5459973 2-(Pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

2-(Pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No.: B5459973
M. Wt: 244.29 g/mol
InChI Key: MKRXBBHQRFPUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound consists of a pyridine ring attached to a hexahydroisoindole-1,3-dione moiety, making it a versatile scaffold for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the reaction of pyridine-2-carboxaldehyde with a suitable amine under reductive amination conditions. This is followed by cyclization to form the hexahydroisoindole-1,3-dione ring system. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted pyridines.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione stands out due to its unique hexahydroisoindole-1,3-dione ring system, which provides additional sites for chemical modification and enhances its potential for diverse applications.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h3-5,8,11-12H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRXBBHQRFPUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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